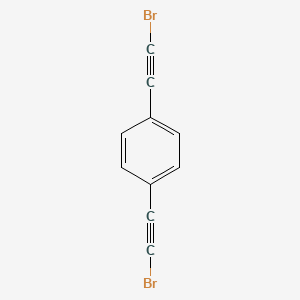

1,4-Bis(bromoethynyl)benzene

説明

Contextualization of Haloalkynes in Contemporary Organic and Materials Chemistry

In the pursuit of green and sustainable chemistry, modern synthetic chemists are increasingly focused on developing practical methods for constructing complex molecules that maximize atom economy and minimize synthetic steps. nih.gov Within this paradigm, haloalkynes have emerged as exceptionally powerful and versatile building blocks for a wide array of synthetic transformations. acs.orgacs.org These molecules are essentially dual-functionalized, possessing both a halogen atom and a carbon-carbon triple bond, which allows for diverse reactivity. nih.govacs.org

The presence of the halogen moiety can be retained during reactions, enabling subsequent structural modifications and the formation of tandem carbon-carbon or carbon-heteroatom bonds. nih.govacs.orgacs.org This unique characteristic facilitates the rapid assembly of complex molecular architectures. researchgate.net The field has seen significant progress in developing efficient synthetic methods involving haloalkyne reagents, including cross-coupling reactions, nucleophilic additions, and cycloadditions. nih.govacs.orgacs.org These transformations provide direct access to a wide range of functionalized products, including conjugated cyclic and acyclic structures that hold potential for applications in materials science, natural product synthesis, and drug discovery. acs.orgnortheastern.edu

Historical Overview of Bis(haloethynyl)benzene Synthesis and Reactivity

The synthesis of bis(haloethynyl)benzene derivatives is intrinsically linked to the development of fundamental organic reactions. A common synthetic pathway to 1,4-Bis(bromoethynyl)benzene begins with a more readily available precursor, 1,4-diethynylbenzene. chemicalbook.com The conversion involves the bromination of the terminal alkyne groups.

Historically, the development of cross-coupling reactions, such as the Sonogashira coupling, has been pivotal. These reactions allow for the efficient formation of carbon-carbon bonds between aryl halides and terminal alkynes, a key step in creating the precursors for compounds like this compound. For instance, the synthesis of related structures like 1,4-bis(phenylethynyl)benzene (B159325) derivatives frequently employs palladium-catalyzed cross-coupling reactions. ontosight.ainih.gov

The precursors themselves, such as 1,4-bis(bromomethyl)benzene (B118104), have well-documented synthetic routes, often starting from p-xylene (B151628) through radical bromination. echemi.comrsc.org The evolution of these synthetic strategies has been driven by the demand for structurally precise and highly pure materials for advanced applications.

Significance of this compound as a Bifunctional Building Block

The significance of this compound lies in its structure as a rigid, bifunctional linker. The central benzene (B151609) ring provides a stable, planar core, while the two bromoethynyl groups at opposite ends offer reactive sites for further chemical transformations. This bifunctionality allows it to serve as a fundamental building block in the synthesis of more complex, extended molecular systems and polymers. ontosight.ai

The bromoethynyl functional groups are highly versatile. The bromine atom can act as a leaving group in nucleophilic substitution reactions, while the alkyne's triple bond can participate in various addition and coupling reactions. ontosight.ai This dual reactivity makes this compound a valuable intermediate for creating compounds with specific electronic and physical properties, tailored for use in materials science and medicinal chemistry. ontosight.ai Its rigid structure is particularly useful in the construction of conjugated polymers and organic frameworks where precise control over the molecular geometry is crucial.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,4-bis(2-bromoethynyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Br2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWHVEBRRCSBVJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CBr)C#CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,4 Bis Bromoethynyl Benzene

Spectroscopic and Analytical Methods for Synthetic Confirmation

Chromatographic Techniques for Purity Assessment

The assessment of purity for 1,4-Bis(bromoethynyl)benzene, following its synthesis, relies on chromatographic methods to separate the desired product from unreacted starting materials and reaction byproducts.

Column Chromatography: Column chromatography using silica (B1680970) gel is a primary technique for the purification of this compound. nih.gov After the synthesis reaction is complete, the resulting residue is subjected to column chromatography to isolate the final product. nih.gov This standard laboratory technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase.

Flash Column Chromatography: For a more rapid purification, flash column chromatography is employed. This method also utilizes a silica gel stationary phase. A specific eluent system reported for the purification of 1,4-bis(2-bromoethynyl)benzene is a mixture of petroleum ether and ethyl acetate. sielc.com This technique allows for an efficient separation, yielding the purified product. sielc.com

While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common for purity analysis of various organic compounds, specific operational parameters for the direct analysis of this compound are not detailed in the reviewed literature. The primary documented method for its purification and purity assessment remains column chromatography.

Reactivity and Advanced Chemical Transformations of 1,4 Bis Bromoethynyl Benzene

Halogen Bond Donor Chemistry and Electrophilic Activation

1,4-Bis(bromoethynyl)benzene has emerged as a significant compound in supramolecular chemistry, primarily due to its capacity to act as a potent halogen bond donor. This reactivity stems from the electronic properties of the bromine atoms when attached to sp-hybridized carbon atoms.

The electronic structure of this compound facilitates the formation of strong and directional non-covalent interactions known as halogen bonds. researchgate.net These interactions, denoted as C-Br···Y, occur between the electrophilic region of the bromine atom (the halogen bond donor) and a nucleophilic region (Y) on a halogen bond acceptor molecule, which is typically a Lewis base. researchgate.net

Studies involving the co-crystallization of this compound with various halogen bond acceptors have provided significant insight into these interactions. researchgate.netacs.orgcsic.es Acceptors such as pyridazine (B1198779) (a nitrogen-containing heterocycle) and propanone (containing an oxygen atom) have been successfully employed. acs.orgcsic.es X-ray diffraction analysis of these co-crystals reveals that the distances of the C-Br···N and C-Br···O interactions are shorter than the sum of the van der Waals radii of the respective atoms, a definitive characteristic of halogen bonding. acs.orgcsic.es

In addition to interactions with nitrogen and oxygen bases, this compound also forms halogen bonds with other acceptors like hexamethylenetetramine. acs.orgcsic.es The formation of these stable, two-dimensional structures is driven by the combination of these C-Br···Y halogen bonds and, in some cases, supplementary C-H···Br hydrogen bonds. acs.orgcsic.es Density Functional Theory (DFT) calculations have quantified the stabilization energies of these interactions, finding them to be in the range of 2.9 to 5.7 kcal/mol, which underscores their significance in crystal engineering and the design of supramolecular assemblies. acs.org

| Halogen Bond Acceptor | Acceptor Atom (Y) | Interaction Type |

|---|---|---|

| Pyridazine | Nitrogen (N) | C-Br···N |

| Propanone | Oxygen (O) | C-Br···O |

| Hexamethylenetetramine | Nitrogen (N) | C-Br···N |

| 1,2-Bis(4-pyridyl)ethylene | Nitrogen (N) | C-Br···N |

The ability of the bromine atom in this compound to act as an electrophile is explained by the concept of the σ-hole. csic.esresearchgate.net A σ-hole is a region of positive electrostatic potential located on the outermost portion of the halogen atom, directly opposite to the C-Br covalent bond. nih.govmdpi.com This electron-deficient area arises from the anisotropic distribution of electron density around the covalently bonded bromine atom. nih.gov

The presence of the electron-withdrawing sp-hybridized carbon of the ethynyl (B1212043) group significantly enhances the magnitude of this positive σ-hole. csic.esresearchgate.net This heightened electrophilic character makes the bromine atoms in this compound particularly effective halogen bond donors, capable of forming strong, highly directional, and selective interactions with nucleophiles or Lewis bases. csic.esresearchgate.net This interaction between the positive σ-hole and an electron-rich site is the fundamental basis of the halogen bond. nih.govmdpi.com The focused nature of the σ-hole is responsible for the high degree of directionality observed in these bonds, where the C-Br···Y angle is typically close to 180°. nih.gov

Alkyne Reactivity and Functionalization Pathways

Beyond its role in supramolecular chemistry, the alkyne moieties of this compound are reactive functional groups that can participate in a variety of advanced chemical transformations, notably those catalyzed by transition metals.

Gold(I) catalysis enables the hydroalkynylation of haloalkynes, including this compound. csic.es This transformation involves the addition of a terminal alkyne's C-H bond across one of the bromoalkyne's triple bonds, creating a new haloenyne structure. csic.es This reaction represents a powerful method for C-C bond formation and the synthesis of complex conjugated systems.

For example, the reaction of this compound with an excess of phenylacetylene, catalyzed by a gold(I) complex, leads to the corresponding 1,4-bis[(Z)-1-bromo-4-phenyl-1-buten-3-ynyl]benzene product. csic.es The choice of catalyst, particularly the counteranion, is critical in directing the reaction pathway and ensuring high selectivity for the desired hydroalkynylation product over potential side reactions like homodimerization. csic.esresearchgate.net

A key feature of the Au(I)-catalyzed hydroalkynylation of this compound is its high degree of stereoselectivity. csic.es The reaction proceeds with complete trans selectivity, meaning the incoming hydrogen atom and the alkynyl group add to opposite sides of the original triple bond. csic.esresearchgate.net This stereochemical outcome has been unambiguously confirmed by Nuclear Overhauser Effect (NOE) experiments on the resulting haloenyne products. csic.es

The stereoselectivity is heavily influenced by the catalyst system. Specifically, the use of a weakly basic counteranion, such as triflate (OTf⁻), is essential for achieving the trans-hydroalkynylation. csic.esresearchgate.net In contrast, employing non-coordinating anions like tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF₄⁻) can favor a different mechanistic pathway, leading to cis-haloalkynylation of the terminal alkyne instead. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst System | Product | Selectivity |

|---|---|---|---|---|

| This compound | Phenylacetylene | Au(I) complex with triflate (OTf⁻) counteranion | 1,4-Bis[(Z)-1-bromo-4-phenyl-1-buten-3-ynyl]benzene | Complete trans selectivity |

Experimental and computational studies have provided a detailed mechanism for the Au(I)-catalyzed hydroalkynylation reaction. csic.es The catalytic cycle is initiated by the coordination of the gold(I) catalyst to the bromoalkyne, which activates the triple bond towards nucleophilic attack.

The proposed mechanism proceeds via the following key steps:

Activation: The cationic gold(I) center activates the bromoalkyne moiety of this compound.

Nucleophilic Attack: The terminal alkyne (e.g., phenylacetylene) acts as a nucleophile, attacking the internal carbon (C2) of the activated haloalkyne. csic.es

Proton Transfer: This nucleophilic attack is believed to occur in a concerted fashion with proton abstraction from the terminal alkyne by the weakly basic triflate counteranion. csic.esresearchgate.net This step generates a vinylgold intermediate.

This mechanistic pathway accounts for the observed high trans selectivity and the crucial role of the counteranion in facilitating the proton transfer required for the hydroalkynylation pathway. csic.es

Au(I)-Catalyzed Hydroalkynylation Reactions

Kinetic Isotope Effect Studies for Rate-Determining Steps

While direct kinetic isotope effect (KIE) studies specifically for reactions involving this compound are not extensively documented in the surveyed literature, insights into the rate-determining steps of its characteristic reactions can be inferred from studies on analogous haloalkyne systems. The KIE is a powerful tool in mechanistic chemistry, revealing which bonds are broken or formed in the slowest step of a multi-step reaction by measuring the change in reaction rate upon isotopic substitution.

For instance, in the gold(I)-catalyzed hydroalkynylation of haloalkynes—a reaction type applicable to this compound—a primary kinetic isotope effect was observed. This finding suggests that the protodeauration of a gold-containing intermediate is the turnover-limiting step of the catalytic cycle. Similarly, mechanistic studies on the cobalt-catalyzed C–H bond activation using related bromoalkynes have shown a significant KIE value (kH/kD = 3.2), indicating that the C-H activation step is indeed the rate-determining step in that transformation.

Reactions with N-Heterocyclic Carbenes (NHCs)

This compound readily reacts with N-Heterocyclic Carbenes (NHCs), which act as potent nucleophiles. This reaction provides access to novel, extended cationic π-systems. The reaction involves the nucleophilic attack of the carbene carbon onto the electrophilic sp-hybridized carbon of the bromoalkyne, displacing the bromide ion.

When this compound is treated with two equivalents of an NHC, such as 1,3-bis(2,6-diisopropylphenyl)imidazolin-2-ylidene (IPr), a double substitution occurs to form a dicationic species known as a bis(imidazolidinium ethynyl) cation. researchgate.netnih.govjyu.fiuleth.caresearchgate.net These resulting salts are valuable as precursors for even more complex and electronically interesting molecules.

A significant advanced transformation of these dications is their reduction. Cyclic voltammetry studies have shown that the bis(imidazolidinium ethynyl)benzene dication can be readily reduced. researchgate.netnih.govuleth.ca This chemical or electrochemical reduction leads to the formation of a neutral, extended π-system containing two nih.govcumulene fragments separated by a p-carboquinoid structure, stabilized by the two terminal NHC groups. researchgate.netnih.gov The π-accepting properties of the NHC caps (B75204) are crucial for the stability of this unique cumulenic product. nih.gov

| Reactant A | Reactant B (NHC) | Primary Product | Subsequent Transformation Product (after reduction) | Reference |

|---|---|---|---|---|

| This compound | N-Heterocyclic Carbene (e.g., IPr) | Bis(imidazolidinium ethynyl)benzene dication | Neutral bis-1,4-( nih.govcumulene)-p-carboquinoid | researchgate.netnih.gov |

Exploration of Cross-Coupling Reactions at Ethynyl Termini

The carbon-bromine bonds at the ethynyl termini of this compound are prime sites for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming new carbon-carbon bonds. While specific examples utilizing this compound in canonical named reactions like Sonogashira or Suzuki couplings are not widely reported in the surveyed literature, its reactivity profile is well-suited for such transformations.

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, typically involves a palladium catalyst and a copper co-catalyst. wikipedia.org In a variation of this chemistry, the bromoalkyne functionality of this compound can act as the electrophilic partner. A notable example is the gold(I)-catalyzed hydroalkynylation reaction with phenylacetylene. In this process, the terminal alkyne (phenylacetylene) couples with the bromoalkyne, demonstrating a C(sp)-C(sp) bond formation at the terminus of the this compound molecule.

Another important class of cross-coupling is the Glaser coupling, which involves the homocoupling of terminal alkynes to form symmetric diynes, often using a copper catalyst. organic-chemistry.org While direct Glaser coupling of a deprotected derivative of this compound is conceivable for forming polymers and macrocycles, specific studies initiating from the bromo-functionalized compound are sparse. The potential for such reactions highlights the utility of this compound as a precursor to rigid, conjugated materials. The synthesis of related structures, such as tetrakis(bromoethynyl)benzene, has been achieved using Sonogashira coupling of silylated alkynes followed by bromination, indicating the feasibility of these methods in constructing bromoalkyne frameworks. gelest.com

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Potential Product Type | Reference |

|---|---|---|---|---|

| Sonogashira-type | Terminal Alkyne (e.g., Phenylacetylene) | Pd(0)/Cu(I) or Au(I) | Unsymmetrical Diynes/Enynes | wikipedia.org |

| Suzuki-type | Organoboron Compound (e.g., Phenylboronic acid) | Pd(0) / Base | Aryl-substituted Alkynes | preprints.orgresearchgate.net |

| Glaser-type (post-deprotection/conversion) | Self-coupling | Cu(I) or Cu(II) / Base | Symmetrical Butadiyne-linked Polymers/Oligomers | organic-chemistry.org |

Nucleophilic Addition Reactions to the Ethynyl Moiety

The carbon-carbon triple bond in this compound is an electron-rich system, yet it can be rendered susceptible to nucleophilic attack, particularly when activated by a metal catalyst or due to the inherent electron-withdrawing effect of the adjacent bromine atom. This reactivity allows for the synthesis of various substituted alkenes with controlled stereochemistry.

The aforementioned gold(I)-catalyzed hydroalkynylation provides a clear example of a nucleophilic addition mechanism. In this reaction, the gold catalyst activates the bromoalkyne, making it more electrophilic. A terminal alkyne, acting as a carbon nucleophile, then attacks the activated C-C triple bond. This is followed by protonolysis to yield the final hydroalkynylation product, where a new carbon-carbon and carbon-hydrogen bond have been formed across the original triple bond.

While specific examples detailing the addition of other nucleophiles such as thiols or amines directly to this compound are limited in the reviewed literature, the general reactivity of haloalkynes suggests this is a feasible pathway. The addition of S-nucleophiles (thiols) or N-nucleophiles (amines) to activated alkynes is a well-established method for producing vinyl sulfides and enamines, respectively. libretexts.orgbeilstein-journals.org Such reactions with this compound would be expected to proceed in a regio- and stereoselective manner, leading to symmetrical bis(vinyl sulfide) or bis(enamine) structures, further expanding its synthetic utility.

Supramolecular Architectures and Crystal Engineering with 1,4 Bis Bromoethynyl Benzene

Design Principles for Halogen-Bonded Supramolecular Assemblies

The formation of predictable and robust supramolecular architectures using 1,4-bis(bromoethynyl)benzene is governed by a set of well-defined design principles. These principles are centered around the concepts of halogen bonding, a highly directional and tunable non-covalent interaction, and its interplay with other weak forces.

Influence of Molecular Electronic Distribution on Self-Assembly

The electronic properties of this compound are central to its role as a halogen bond donor. The sp-hybridized carbon atoms of the ethynyl (B1212043) groups are electron-withdrawing, which creates a region of positive electrostatic potential, known as a σ-hole, on the bromine atoms. csic.es This positive σ-hole can then interact favorably with electron-rich atoms, or Lewis bases, such as nitrogen or oxygen, to form a halogen bond. csic.esacs.org

The magnitude of this σ-hole is a critical factor in determining the strength and directionality of the resulting halogen bond. acs.org Theoretical studies have demonstrated that the ethynyl-based bromine atom possesses a significant polar σ-hole, making haloalkynes potent halogen bond donors capable of forming strong and selective interactions. csic.es This inherent electronic distribution predisposes this compound to participate in self-assembly processes, driving the formation of ordered supramolecular structures. csic.esacs.org By pairing it with suitable halogen bond acceptors, researchers can engineer the formation of one-, two-, or even three-dimensional networks. acs.orgacs.org

Morphological Diversity in Two-Dimensional Molecular Organizations

The interplay between halogen and hydrogen bonding, along with the choice of the halogen bond acceptor, allows for considerable morphological diversity in the resulting two-dimensional assemblies. csic.esacs.org By using linear ditopic acceptors, such as 1,2-bis(4-pyridyl)ethylene, one-dimensional chains are initially formed via C–Br···N halogen bonds. These chains are then interlinked by C–H···Br hydrogen bonds to create 2D sheets. csic.esacs.org

The use of non-planar or differently shaped acceptors, like hexamethylenetetramine or Tröger's base, can introduce variations in the supramolecular organization. csic.es The geometry and hybridization of the acceptor's Lewis basic sites (e.g., sp2 vs. sp3 hybridized nitrogen atoms) influence the angles and connectivity of the halogen bonds, leading to different network topologies. csic.es This tunability allows for the rational design of materials with specific packing motifs, which is crucial for applications where solid-state organization dictates material properties. csic.es

Crystallographic Characterization of Cocrystals and Complexes

Single-crystal X-ray diffraction is the definitive technique for elucidating the precise three-dimensional arrangement of atoms in the cocrystals and complexes of this compound. This powerful analytical method provides detailed information on bond lengths, angles, and intermolecular interactions, confirming the role of the design principles in action.

Single-Crystal X-ray Diffraction Studies of C-Br···Y Interactions

X-ray diffraction studies on cocrystals of this compound with various acceptors consistently reveal the presence of C–Br···Y halogen bonds. csic.esacs.org A key indicator of a significant halogen bonding interaction is a distance between the bromine atom and the acceptor atom (Y) that is shorter than the sum of their van der Waals radii. csic.esacs.org For instance, in complexes with nitrogen-containing heterocycles, the C–Br···N distances are observed to be significantly shorter than the sum of the van der Waals radii of bromine and nitrogen. csic.esacs.org

The geometry of the halogen bond is also a critical parameter. The C–Br···Y angle is typically close to 180°, reflecting the directional nature of the σ-hole interaction. acs.org These structural data provide unequivocal evidence for the formation of halogen bonds as the primary driving force for cocrystal formation.

| Halogen Bond Donor | Halogen Bond Acceptor | C–Br···Y Interaction | Ref. |

| This compound | 1,2-Bis(4-pyridyl)ethylene | C–Br···N | csic.esacs.org |

| This compound | Pyridazine (B1198779) | C–Br···N | csic.esacs.org |

| This compound | Propanone | C–Br···O | csic.esacs.org |

| This compound | Hexamethylenetetramine (HTMA) | C–Br···N | csic.esacs.orgacs.org |

| This compound | Tröger's base (TB) | C–Br···N | csic.esacs.org |

Identification and Analysis of C-H···X Supramolecular Hydrogen Bond Synthons

In addition to the primary halogen bonds, single-crystal X-ray diffraction analysis is instrumental in identifying and characterizing the weaker, yet structurally significant, C–H···X hydrogen bonds. csic.esacs.org These interactions, where X can be a halogen atom, are identified by their characteristic distances and angles.

| Supramolecular Synthon | Donor | Acceptor | Typical Stabilization Energy (kcal/mol) | Ref. |

| C–H···Br Hydrogen Bond | Benzene (B151609) C-H | Bromine (from another molecule) | 2.9 - 5.7 | csic.esacs.orgresearchgate.net |

Quantitative Assessment of Intermolecular Contacts and Packing Motifs

The crystal engineering of this compound (p-BBrB) is predicated on a quantitative understanding of the intermolecular interactions that guide its self-assembly. The electronic properties of haloethynylbenzene derivatives, including p-BBrB, make them effective tectons (building blocks) for creating organized supramolecular structures. csic.es A detailed analysis of their crystal structures reveals a hierarchy of non-covalent interactions, which can be quantified both experimentally through X-ray crystallography and computationally using theoretical models.

In co-crystals formed between p-BBrB (as a halogen bond donor) and various halogen bond acceptors, the primary intermolecular contacts are halogen bonds and hydrogen bonds. acs.org Specifically, C–Br···Y (where Y is a nitrogen or oxygen atom from an acceptor molecule) halogen bonds are consistently observed with distances that are notably shorter than the sum of their van der Waals radii, indicating a strong attractive interaction. csic.esacs.org

To provide a more comprehensive picture of the intermolecular contacts, Hirshfeld surface analysis and the Non-Covalent Interactions (NCI) methodology are utilized. csic.es Hirshfeld surface analysis allows for the visualization and quantification of different intermolecular contacts and their relative contributions to the crystal packing. nih.govhw.ac.uk For instance, fingerprint plots derived from the Hirshfeld surface can distinguish and quantify the percentage of the surface involved in Br···H, H···H, and other contacts. This method provides a detailed fingerprint of the supramolecular environment around the molecule. hw.ac.ukiucr.org The NCI method complements this by graphically revealing non-covalent interactions, such as hydrogen bonds, and providing insights into their nature and strength. csic.es

These quantitative methods collectively demonstrate that the packing motifs in crystals containing this compound are a result of a delicate balance of directed, strong halogen bonds and weaker, yet significant, hydrogen bonds and van der Waals forces.

| Interaction Type | Description | Method of Assessment | Quantitative Findings |

| Halogen Bond | An attractive, non-covalent interaction between the electrophilic region of the bromine atom and a Lewis base (e.g., N, O). | X-ray Crystallography, DFT Calculations. csic.esacs.org | C–Br···Y distances are shorter than the sum of van der Waals radii. acs.org |

| Hydrogen Bond | An edge-to-edge interaction between a hydrogen atom of the benzene ring and a bromine atom of an adjacent molecule. | X-ray Crystallography, DFT Calculations. csic.esacs.org | Stabilization energies range from 2.9 to 5.7 kcal/mol. acs.org |

| Overall Packing | The complete network of intermolecular forces defining the crystal structure. | Hirshfeld Surface Analysis, Non-Covalent Interactions (NCI) plots. csic.es | Provides visualization and quantification of all close contacts, revealing the relative importance of different interactions. csic.es |

Formation of One-Dimensional (1D) Supramolecular Polymers

The linear, ditopic nature of this compound makes it an ideal building block for the construction of one-dimensional (1D) supramolecular polymers. These polymers are formed through the repetition of specific and directional non-covalent interactions, primarily halogen bonds. rsc.orgacs.org

The formation of these 1D chains occurs when this compound is co-crystallized with suitable halogen bond acceptors. In such systems, the p-BBrB molecule acts as a linear halogen bond donor at both ends. When combined with a ditopic or even a monotopic acceptor that can link units, a chain-like structure can be extended. For example, studies on the closely related 1,4-bis(iodoethynyl)benzene (p-BIB) have shown that in the presence of bromide anions (Br⁻), the anion can function as a doubly connected node, linking two p-BIB molecules through I···Br⁻···I halogen bonds. rsc.org This interaction leads to the formation of linear or angular open chains, effectively creating a 1D supramolecular polymer. rsc.org

This principle is directly applicable to this compound. The bromine atoms in p-BBrB possess an electrophilic region known as a σ-hole, which can interact attractively with a nucleophilic region on an acceptor molecule. researchgate.net When a suitable acceptor, such as a halide anion or a ditopic Lewis base (e.g., a molecule with two nitrogen or oxygen atoms at appropriate positions), is introduced, it can bridge two p-BBrB molecules. The repetition of this donor-acceptor interaction leads to the propagation of a 1D chain. rsc.orgresearchgate.net

Computational Chemistry and Theoretical Investigations of 1,4 Bis Bromoethynyl Benzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a pivotal tool in the theoretical study of 1,4-Bis(bromoethynyl)benzene, providing a quantum mechanical framework to understand its electronic structure and energetic properties.

Determination of Stabilization Energies for Halogen and Hydrogen Bond Synthons

DFT calculations have been instrumental in quantifying the strength of non-covalent interactions involving this compound, particularly in the context of crystal engineering. Studies on co-crystals formed between haloethynylbenzene derivatives, including this compound, and various halogen bond acceptors have shown the formation of both halogen bonds (C–Br···Y, where Y is a nitrogen or oxygen atom) and hydrogen bonds (C–H···Br). acs.orgresearchgate.net

The stabilization energies for the C–H···X (where X = I, Br) supramolecular hydrogen bond synthons have been calculated, with basis set superposition error (BSSE) correction, to be in the range of 2.9 to 5.7 kcal/mol. acs.org These calculations confirm that the electronic distribution in haloethynylbenzene derivatives is favorable for creating two-dimensional structures through a combination of these hydrogen and halogen bonds. acs.orgresearchgate.net

| Synthon Type | Calculated Stabilization Energy (kcal/mol) | Computational Method Highlight |

|---|---|---|

| C–H···X (X = I, Br) | 2.9 to 5.7 | DFT with Basis Set Superposition Error (BSSE) correction. acs.org |

Theoretical Validation of Reaction Mechanisms and Transition States

While specific studies detailing the theoretical validation of reaction mechanisms and transition states for this compound itself are not extensively documented, DFT calculations are widely used to elucidate reaction pathways for related compounds and processes. For instance, this compound is used as a reactant in palladium-catalyzed reactions to form oligomers and in Eglinton homocoupling reactions to produce cyclophanes. ethernet.edu.et

In analogous systems, DFT is employed to understand reaction energetics. For example, in the reaction of N-heterocyclic carbenes (NHCs) with this compound, DFT calculations on related phosphine (B1218219) compounds are used to determine rotational barriers and predict structural changes upon oxidation, which are key to understanding the reaction's progress. ulethbridge.ca Similarly, DFT calculations for 1,4-Bis((1H-1,2,4-triazol-1-yl)methyl)benzene, a derivative synthesized from a related bromo-precursor, are used to predict HOMO-LUMO gaps and map electrostatic potentials, which are crucial for assessing reactivity. These examples highlight the standard practice of using theoretical calculations to validate and predict the mechanisms and transition states of reactions involving the bromoethynyl functionality.

Prediction of Conformational Preferences and Energetic Landscapes

The conformational preferences of this compound are critical for its application in constructing larger molecular architectures. Computational methods, including DFT and molecular dynamics, are key to predicting these preferences. While a detailed energetic landscape for the parent molecule is not widely published, studies on its derivatives provide significant insight.

Non-Covalent Interaction (NCI) Methodology

The Non-Covalent Interaction (NCI) index is a computational methodology that allows for the visualization and characterization of weak interactions in three-dimensional space based on electron density and its derivatives.

Visualization and Characterization of Weak Interactions

NCI analysis has been specifically applied to co-crystals containing this compound to gain a deeper understanding of the interplay between halogen and hydrogen bonds that direct their supramolecular assembly. acs.org This method generates graphical plots that reveal regions of weak interactions, such as van der Waals forces, hydrogen bonds, and halogen bonds, providing a visual confirmation of the bonding motifs identified in crystal structures. acs.orgresearchgate.net The application of NCI methodology has been crucial in confirming that the combination of C–H···Br hydrogen bonds and C–Br···Y halogen bonds is a key strategy for forming the two-dimensional arrangements observed in the solid state. acs.orgresearchgate.net

Electrostatic Potential Surface (ESP) Analysis

Electrostatic Potential Surface (ESP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactive behavior. The ESP map displays regions of positive and negative electrostatic potential, corresponding to electrophilic and nucleophilic sites, respectively.

In the context of this compound, ESP analysis is crucial for understanding its halogen bonding capabilities. The analysis of related halobenzenes and haloethynyl compounds shows a region of positive electrostatic potential, often called a σ-hole, on the outermost portion of the halogen atom along the axis of the C-Br bond. researchgate.net This positive σ-hole is a key feature that drives the halogen bond, as it interacts favorably with electron-rich (negative) regions on other molecules, such as the lone pairs on nitrogen or oxygen atoms. acs.org

Computational studies on similar molecules, like iodoethynyl-BODIPY derivatives, have quantified this effect, showing that the introduction of an ethynyl (B1212043) group significantly enhances the positive potential of the σ-hole on the halogen atom compared to a halogen atom directly on an aromatic ring. acs.org This enhancement explains the strength and directionality of the halogen bonds formed by this compound.

| Computational Method | Key Finding | Significance |

|---|---|---|

| Density Functional Theory (DFT) | Calculated stabilization energies for C–H···Br hydrogen bonds are 2.9–5.7 kcal/mol. acs.org | Quantifies the strength of key interactions driving supramolecular assembly. |

| Non-Covalent Interaction (NCI) | Visualized the simultaneous presence of halogen and hydrogen bonds in co-crystals. acs.org | Provides qualitative confirmation of the bonding patterns responsible for crystal packing. |

| Electrostatic Potential (ESP) | The ethynyl group enhances the positive σ-hole on the bromine atom (inferred from analogs). researchgate.netacs.org | Explains the propensity of the compound to act as a strong halogen bond donor. |

Advanced Applications and Emerging Research Directions

Materials Science Applications via Supramolecular Assembly

The structure of 1,4-bis(bromoethynyl)benzene is ideally suited for constructing complex supramolecular assemblies. The key to its utility lies in the bromoethynyl groups, which can act as potent halogen bond donors. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (in this case, bromine) and a nucleophilic site on an adjacent molecule. This directionality allows for the precise control of crystal packing and the formation of well-defined, two-dimensional structures. researchgate.netacs.org

Design of Functional Cocrystals with Tailored Properties

Researchers have successfully utilized this compound, abbreviated as p-BBrB, as a halogen bond donor to create a variety of functional cocrystals. researchgate.net By combining it with different halogen bond acceptors—molecules containing nitrogen or oxygen atoms that can act as Lewis bases—scientists can engineer crystalline materials with specific network topologies.

In a notable study, this compound was co-crystallized with several acceptors, including 1,2-bis(4-pyridyl)ethylene (BPE), pyridazine (B1198779), and hexamethylenetetramine (HTMA). researchgate.netacs.org The resulting crystal structures reveal highly predictable interactions. The primary interactions are C–Br···N or C–Br···O halogen bonds, where the distance between the bromine and the acceptor atom is shorter than the sum of their van der Waals radii, confirming a strong attraction. researchgate.netacs.org Furthermore, these primary bonds are often supported by secondary, edge-to-edge C–H···Br hydrogen bonds, which further stabilize the assembly into two-dimensional sheets. researchgate.net The stabilization energies of these hydrogen bond synthons have been calculated using Density Functional Theory (DFT) to be in the range of 2.9 to 5.7 kcal/mol. researchgate.netacs.org

Table 1: Examples of Cocrystals Formed with Haloethynylbenzene Donors

| Halogen Bond Donor | Halogen Bond Acceptor | Key Interactions Observed |

|---|---|---|

| This compound (p-BBrB) | 1,2-bis(4-pyridyl)ethylene (BPE) | C-Br···N (Halogen Bond), C-H···Br (Hydrogen Bond) |

| This compound (p-BBrB) | Pyridazine | C-Br···N (Halogen Bond), C-H···Br (Hydrogen Bond) |

| This compound (p-BBrB) | Hexamethylenetetramine (HTMA) | C-Br···N (Halogen Bond) |

This table summarizes representative interactions in cocrystals formed with this compound and its iodo-analogue, demonstrating the versatility of haloethynylbenzenes in supramolecular chemistry. researchgate.netacs.org

Potential in Crystal Engineering for Electronic Materials

The ability to control molecular arrangement in the solid state is critical for developing high-performance organic electronic materials. For optimal electronic performance, conjugated molecules must adopt a coplanar arrangement to facilitate effective electronic coupling between their π-systems. Highly conjugated molecules like this compound often pack in a "herringbone" pattern, which is not ideal for electronic transport.

Crystal engineering using a combination of halogen and hydrogen bonds offers a powerful strategy to overcome this challenge. By co-crystallizing this compound with suitable acceptors, it is possible to guide the molecules into a desirable two-dimensional, coplanar organization. researchgate.net This controlled assembly promotes the overlap of π-orbitals between adjacent molecules, a key requirement for creating materials with useful electronic properties for applications in organic devices.

Role in the Creation of Porous Organic Frameworks and Adsorbents

While derivatives of the structurally similar compound 1,4-bis(bromomethyl)benzene (B118104) are used in the fabrication of porous polymers for applications like CO₂ capture, current research has not extensively documented the use of this compound for creating porous organic frameworks or adsorbents. The distinct reactivity of the ethynyl (B1212043) group compared to the methyl group leads to different synthetic pathways and applications.

Catalysis and Organic Synthesis Methodologies

Development of Novel Catalytic Systems Based on this compound Derivatives

The high directionality and tunable strength of halogen bonding have led to its use in the design of catalysts. researchgate.net While the foundational research into halogen bonding suggests potential applications in catalysis, specific studies detailing the development of novel catalytic systems based directly on this compound derivatives are not prominent in the surveyed literature. This remains an area with potential for future exploration.

Prospects in Anion Recognition and Sensing Utilizing Halogen Bonding

The principles that make this compound an excellent building block for cocrystals also make it a promising candidate for anion recognition and sensing. researchgate.net Anions are negatively charged ions, and their detection is vital in many biological and chemical processes. beilstein-journals.org

The effectiveness of this compound in this application stems from the electrophilic nature of its bromine atoms. The electron-withdrawing ethynyl-benzene core pulls electron density away from the bromine atoms, creating a region of positive electrostatic potential known as a "σ-hole" on the outer side of the bromine. This σ-hole can interact strongly and directionally with electron-rich species, such as anions. This attractive, non-covalent interaction is the halogen bond. researchgate.net

Studies on the closely related compound 1,4-bis(iodoethynyl)benzene have demonstrated its ability to form strong halogen bonds with bromide anions in solution and the solid state. researchgate.net Given that bromine can also form effective halogen bonds, this compound is expected to function as a potent receptor for various anions. By incorporating this molecule into larger systems that produce a signal (e.g., a change in color or fluorescence) upon binding, it could be developed into highly selective anion sensors. researchgate.net

Future Research Directions in the Field of Poly(haloalkynes)

The field of poly(haloalkynes), a specialized class of polymers incorporating halogenated alkyne units, is poised for significant advancements. Building upon the foundational knowledge of haloalkyne chemistry and polymerization, future research is anticipated to explore novel synthetic methodologies, advanced material properties, and innovative applications. The monomer this compound, with its rigid aromatic core and two reactive bromoethynyl functionalities, represents a key building block for creating highly conjugated and potentially functional polymeric materials. Research in this area is expected to branch into several key directions, focusing on enhancing polymer synthesis, exploring unique material characteristics, and developing next-generation applications.

A primary focus of future research will be the development of more controlled and versatile polymerization techniques for monomers like this compound. While traditional methods have been employed for synthesizing poly-ynes, there is a growing need for greater precision in controlling polymer architecture. acs.org Key areas of investigation will likely include:

Controlled Polymerization Methods: The application of controlled polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to haloalkyne monomers is a promising avenue. scirp.orgmdpi.com These methods could offer unprecedented control over molecular weight, polydispersity, and end-group functionality, which are critical for tailoring the properties of the resulting polymers. scirp.org

Catalyst Development: The design of novel and more efficient catalysts for the polymerization of bromoalkynes will be crucial. csic.es Research will likely focus on developing catalysts that are not only highly active but also tolerant to various functional groups, enabling the synthesis of more complex and functional poly(haloalkynes).

Stereoselective Polymerization: For certain applications, the stereochemistry of the polymer backbone can significantly influence its properties. Future work may explore methods for the stereoselective polymerization of haloalkynes to produce polymers with specific spatial arrangements, potentially leading to materials with unique chiroptical or self-assembly characteristics.

Another significant research direction will involve the in-depth exploration of the unique properties of poly(haloalkynes) derived from aromatic di-bromo-di-ethynyl monomers. The combination of a conjugated backbone, halogen atoms, and an aromatic core suggests a range of intriguing material characteristics that are yet to be fully understood and exploited.

| Property of Interest | Potential Research Focus | Rationale |

| Electronic and Optoelectronic Properties | Investigation of conductivity, charge transport, and photophysical properties. | The extended π-conjugation along the polymer backbone, influenced by the aromatic rings and alkyne units, suggests potential for semiconducting or conductive behavior. researchgate.net |

| Nonlinear Optical (NLO) Properties | Synthesis and characterization of poly(haloalkynes) for NLO applications. | Highly conjugated organic polymers are known to exhibit significant NLO responses, making these materials promising for applications in photonics and optical communications. researchgate.net |

| Thermal and Chemical Stability | Evaluation of the polymers' resistance to high temperatures and harsh chemical environments. | The rigid aromatic structure and the presence of carbon-halogen bonds may impart enhanced stability, making them suitable for demanding applications. |

| Self-Assembly and Nanostructure Formation | Exploration of the ability of these rigid-rod polymers to form ordered structures in solution or thin films. | The defined geometry of the monomer unit could drive the formation of liquid crystalline phases or other supramolecular assemblies, leading to anisotropic materials. mdpi.com |

The ultimate goal of this fundamental research is to unlock new and advanced applications for poly(haloalkynes). Based on their projected properties, several emerging areas appear particularly promising:

Organic Electronics: The anticipated semiconducting properties could make these polymers suitable for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The presence of bromine atoms could also be leveraged for post-polymerization modification to fine-tune electronic properties.

Advanced Coatings and Films: Their potential for high thermal and chemical stability could lead to the development of protective coatings for a variety of substrates. The ability to form ordered thin films would be advantageous for creating specialized optical or electronic coatings.

Membrane Technology: The rigid and well-defined structure of these polymers could be exploited to create membranes with highly specific pore sizes and functionalities for advanced separation processes.

Precursors for Carbon Materials: Pyrolysis of these highly carbon-rich polymers under controlled conditions could provide a novel route to structured carbon materials, such as carbon nanotubes or graphene-like ribbons, with potential applications in energy storage and catalysis.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,4-bis(bromoethynyl)benzene, and how is purity ensured?

- Methodology : The compound is synthesized via nucleophilic substitution reactions using 1,4-diethynylbenzene and brominating agents like bromine or N-bromosuccinimide (NBS) under controlled conditions. For example, reacting 1,4-diethynylbenzene with bromoethynyl bromide in the presence of a base (e.g., KOH) yields the product .

- Purification : Column chromatography (silica gel, hexane/DCM eluent) or recrystallization from toluene is employed. Purity is confirmed by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Spectroscopy : ¹H NMR (δ ~3.5 ppm for ethynyl protons), ¹³C NMR (δ ~75–85 ppm for sp-hybridized carbons), and IR (C≡Br stretch at ~500 cm⁻¹) are standard.

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL resolves molecular geometry. The compound’s planarity and Br···Br interactions (3.5–4.0 Å) are key structural features .

Q. What safety protocols are essential when handling this compound in the lab?

- Handling : Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact, as bromoalkynes are irritants .

- Storage : Keep in a dark, airtight container at 0–4°C to prevent decomposition. Monitor for discoloration (yellowing indicates degradation).

Advanced Research Questions

Q. How does the π-accepting nature of N-heterocyclic carbenes (NHCs) influence the reduction of this compound derivatives?

- Mechanistic Insight : NHCs stabilize reduced intermediates via π-backbonding, enabling the synthesis of bis-1,4-([3]cumulene)-p-carboquinoid systems. Cyclic voltammetry (CV) reveals two reversible reduction peaks (E₁/₂ ≈ -1.2 V and -1.8 V vs. Fc/Fc⁺), confirming stepwise electron transfer .

- Experimental Design : Perform CV in anhydrous THF with 0.1 M TBAPF₆ as the electrolyte. Couple with synthetic isolation of intermediates under inert atmosphere.

Q. What computational approaches predict the electronic properties of this compound derivatives?

- Methodology : Use MP2/6-31G* for geometry optimization and polarizability calculations. For larger systems (e.g., coordination polymers), DFT (B3LYP/def2-TZVP) with dispersion corrections (D3BJ) is recommended .

- Software : Gaussian 16 or ORCA for wavefunction analysis. Visualize molecular orbitals and electrostatic potential maps using GaussView or VMD.

Q. How can this compound be utilized in coordination chemistry for advanced materials?

- Applications : As a rigid, linear linker in metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). React with Pd(0) catalysts to form π-conjugated networks for optoelectronic devices .

- Synthetic Optimization : Use Sonogashira coupling conditions (Pd(PPh₃)₄, CuI, NEt₃) in DMF at 80°C. Monitor reaction progress via TLC (hexane:EtOAc 4:1).

Q. What experimental strategies resolve contradictions in reported reaction yields for bromoethynylbenzene derivatives?

- Troubleshooting : Varying yields may arise from moisture sensitivity or competing side reactions (e.g., alkyne dimerization). Use anhydrous solvents (distilled THF, DCM) and degas with N₂/Ar.

- Validation : Repeat reactions in triplicate, and characterize by HRMS/SC-XRD. Compare with literature protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。